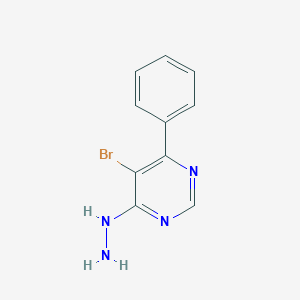

5-Bromo-4-hydrazinyl-6-phenylpyrimidine

Description

Structure

3D Structure

Properties

CAS No. |

3438-59-3 |

|---|---|

Molecular Formula |

C10H9BrN4 |

Molecular Weight |

265.11 g/mol |

IUPAC Name |

(5-bromo-6-phenylpyrimidin-4-yl)hydrazine |

InChI |

InChI=1S/C10H9BrN4/c11-8-9(7-4-2-1-3-5-7)13-6-14-10(8)15-12/h1-6H,12H2,(H,13,14,15) |

InChI Key |

HHGQVLSAPPQSEB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NC=N2)NN)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Precursor Chemistry

Strategic Design of Synthetic Routes to 5-Bromo-4-hydrazinyl-6-phenylpyrimidine

The efficient synthesis of this compound hinges on a well-designed synthetic pathway that allows for the sequential and regioselective introduction of the bromo, hydrazinyl, and phenyl substituents onto the pyrimidine (B1678525) scaffold. This typically involves the preparation of key intermediates that are subsequently elaborated to the final target molecule.

Preparation of Key Halogenated Pyrimidine Intermediates

A common and effective strategy for the synthesis of substituted pyrimidines involves the use of halogenated pyrimidine intermediates. These intermediates serve as versatile precursors for subsequent nucleophilic substitution reactions. A crucial precursor for the target molecule is a dihalogenated pyrimidine, such as 5-bromo-2,4-dichloropyrimidine (B17362).

The synthesis of such intermediates often begins with a suitable pyrimidine core which is then halogenated. For instance, a general approach involves the reaction of a pyrimidinone derivative with a halogenating agent like phosphorus oxychloride (POCl₃) to introduce chloro groups. mdpi.com Bromination at the C-5 position can be achieved using brominating agents like bromine in acetic acid. chemicalbook.com The reactivity of the halogen atoms at different positions on the pyrimidine ring (C2, C4, and C5) varies, allowing for selective substitution.

A plausible synthetic route to a key intermediate, 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine, starts from 5-bromo-2,4-dichloropyrimidine. jsscacs.edu.in This highlights the importance of preparing multiply halogenated pyrimidines as foundational building blocks. The synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones has also been achieved through a regioselective lithiation-substitution protocol, demonstrating another avenue for introducing substituents at specific positions. nih.gov

Table 1: Examples of Halogenated Pyrimidine Intermediates and their Synthesis

| Intermediate | Starting Material | Reagents and Conditions | Reference |

| 5-Bromo-2,4-dichloropyrimidine | 2,4-dihydroxypyrimidine | 1. Br₂, Acetic Acid2. POCl₃, reflux | chemicalbook.comjsscacs.edu.in |

| 2-Amino-5-bromo-6-substituted-4(3H)-pyrimidinone | 2-Amino-4(3H)-pyrimidinone | 1. Lithiation2. Electrophile | nih.gov |

| Ethyl 4-chloro-6-methyl-2-phenylpyrimidine-5-carboxylate | Ethyl 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carboxylate | POCl₃, reflux | mdpi.com |

Synthesis of 4-Hydrazinylpyrimidine (B2547379) Precursors

The introduction of the hydrazinyl group at the C4 position of the pyrimidine ring is a critical step. This is typically achieved through a nucleophilic substitution reaction where a halogen atom, most commonly chlorine, at the C4 position is displaced by hydrazine (B178648).

The reaction of a 4-chloropyrimidine (B154816) derivative with hydrazine hydrate (B1144303) is a widely used method. jsscacs.edu.innih.govgoogle.com For example, 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine can be synthesized by reacting 5-bromo-2,4-dichloropyrimidine with hydrazine hydrate in a suitable solvent like ethanol (B145695) at low temperatures. jsscacs.edu.in The selectivity of this reaction, where hydrazine preferentially attacks the C4 position over the C2 position, is a key aspect of the synthetic strategy. This selectivity is often influenced by the electronic properties of the pyrimidine ring and the reaction conditions.

The synthesis of various hydrazine derivatives is a well-established field in organic chemistry, with numerous methods available for their preparation. organic-chemistry.org These methods can be adapted for the synthesis of specific 4-hydrazinylpyrimidine precursors required for the target molecule.

Integration of Phenyl Moieties into Pyrimidine Frameworks

The incorporation of a phenyl group at the C6 position of the pyrimidine ring can be accomplished through various synthetic strategies. One common approach is to construct the pyrimidine ring from precursors that already contain the phenyl group. For instance, the Biginelli reaction and related multicomponent reactions can be employed to synthesize pyrimidine frameworks from phenyl-substituted aldehydes. mdpi.com

Another powerful method for introducing phenyl groups onto a pre-existing pyrimidine core is through cross-coupling reactions, such as the Suzuki cross-coupling reaction. mdpi.com This involves the reaction of a halogenated pyrimidine with a phenylboronic acid derivative in the presence of a palladium catalyst. This method offers a high degree of flexibility in introducing various substituted phenyl groups.

Optimization of Reaction Conditions for Compound Synthesis

The yield and purity of the final product, this compound, are highly dependent on the optimization of reaction conditions at each synthetic step. Key parameters that require careful consideration include the choice of solvent, catalyst, temperature, and reaction time.

Exploration of Solvent Systems and Catalytic Conditions

The choice of solvent can significantly influence the rate and outcome of the reactions involved in the synthesis. For the hydrazinolysis of chloropyrimidines, polar protic solvents like ethanol are often employed. jsscacs.edu.in In cross-coupling reactions for the introduction of the phenyl group, a variety of solvents and solvent mixtures, often in combination with a suitable base, are used. mdpi.com

Catalysis plays a pivotal role in many of the synthetic transformations. For instance, the Suzuki cross-coupling reaction relies on palladium catalysts with specific ligands to achieve high efficiency. mdpi.com In some pyrimidine syntheses, Brønsted or Lewis acids, or even green catalysts like β-cyclodextrin, have been utilized to promote the reaction. mdpi.combeilstein-journals.org Microwave-assisted synthesis has also emerged as a technique to significantly reduce reaction times and improve yields. researchgate.net

The optimization process often involves screening a range of solvents, catalysts, and reaction conditions to identify the most efficient and selective protocol. researchgate.net

Table 2: Examples of Optimized Reaction Conditions for Pyrimidine Synthesis

| Reaction Type | Catalyst/Reagent | Solvent | Conditions | Reference |

| Hydrazinolysis | Hydrazine hydrate | Ethanol | 0-10 °C | jsscacs.edu.in |

| Suzuki Cross-Coupling | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | Reflux | mdpi.com |

| Multicomponent Pyrimidine Synthesis | β-cyclodextrin | Aqueous medium | - | mdpi.com |

| Microwave-assisted Cycloaddition | - | 1,2-epoxybutane | Microwave irradiation | researchgate.net |

Mechanistic Considerations in Nucleophilic Substitution Reactions

The key steps in the synthesis of this compound, particularly the introduction of the hydrazinyl group, involve nucleophilic aromatic substitution (SNAr) reactions. The mechanism of these reactions on the electron-deficient pyrimidine ring is of significant interest.

The reaction typically proceeds through a stepwise mechanism involving the formation of a Meisenheimer complex, a zwitterionic intermediate, followed by the expulsion of the leaving group (e.g., chloride). researchgate.net The stability of this intermediate and the rate of the reaction are influenced by the nature of the nucleophile (hydrazine), the leaving group, and the substituents on the pyrimidine ring.

The regioselectivity of the nucleophilic attack, particularly on di- or tri-substituted pyrimidines, is governed by the electronic and steric effects of the existing substituents. nih.gov For instance, in 5-bromo-2,4-dichloropyrimidine, the C4 position is generally more activated towards nucleophilic attack by hydrazine than the C2 position. Understanding these mechanistic principles is crucial for predicting and controlling the outcome of the synthetic reactions.

Application of Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis)

The synthesis of this compound and its derivatives has benefited significantly from the adoption of advanced synthetic methodologies, most notably microwave-assisted synthesis. This technique utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. nih.gov

Microwave-assisted organic synthesis has emerged as a crucial tool in medicinal chemistry for the rapid generation of novel compounds. nih.gov The core principle involves the efficient heating of polar molecules and solvents through dielectric loss, leading to a rapid rise in temperature and pressure within a sealed reaction vessel. This allows reactions to be completed in minutes rather than the hours or even days required for traditional refluxing. nih.govdergipark.org.tr

In the context of synthesizing pyrimidine derivatives, microwave irradiation has been successfully employed for various reaction types, including cyclocondensation and nucleophilic substitution reactions. iau.ir For the synthesis of the target compound, the key step involves the nucleophilic substitution of a leaving group (typically a halogen, such as chlorine) at the C4 position of the pyrimidine ring by hydrazine. Conventionally, this transformation is achieved by refluxing the corresponding 4-chloro-pyrimidine precursor with hydrazine hydrate in a suitable solvent like ethanol for several hours. researchgate.net

Under microwave irradiation, this process can be significantly accelerated. A mixture of the precursor, such as 5-bromo-4-chloro-6-phenylpyrimidine, and hydrazine hydrate in a polar solvent can be subjected to microwave heating for a period of minutes. nih.gov The rapid and uniform heating facilitates the efficient displacement of the chlorine atom, leading to the formation of this compound in high yield.

The advantages of this approach are clearly demonstrated when comparing it to conventional methods. The table below illustrates the typical differences observed in the synthesis of related heterocyclic compounds.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | 2–8 hours researchgate.net | 3–6 minutes nih.gov |

| Product Yield | Moderate (e.g., 69–87%) nih.gov | Excellent (e.g., 78–94%) nih.gov |

| Energy Consumption | High | Low |

| Solvent Usage | Often requires larger volumes | Can be performed with less solvent |

| Side Reactions | More prevalent due to prolonged heating | Minimized due to short reaction times |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The use of microwave-assisted synthesis not only enhances efficiency but also aligns with the principles of green chemistry by reducing energy consumption and reaction times. nih.govdergipark.org.tr This methodology has proven to be a powerful tool for the rapid and efficient synthesis of pyrimidine libraries for further biological evaluation. nih.gov

Challenges and Innovations in the Synthesis of Bromo-Hydrazinyl-Phenylpyrimidine Derivatives

While advanced techniques like microwave-assisted synthesis have streamlined the production of pyrimidine derivatives, several challenges and areas for innovation remain in the synthesis of complex structures like bromo-hydrazinyl-phenylpyrimidine derivatives.

One of the primary challenges lies in achieving regioselectivity, especially when multiple reactive sites are present on the pyrimidine core. The synthesis often begins with a polysubstituted pyrimidine, and selective functionalization at specific positions requires careful control of reaction conditions and the use of appropriate protecting groups. For instance, in the synthesis of the precursor 5-bromo-4-chloro-6-phenylpyrimidine, controlling the introduction of the bromine and phenyl groups at the desired positions without cross-reactivity is a critical step.

Another challenge is the management of functional group compatibility. The hydrazine moiety is a strong nucleophile and can potentially react with other electrophilic centers in the molecule, leading to undesired side products. This necessitates strategic synthetic planning to ensure that the hydrazinyl group is introduced at the appropriate stage or that other sensitive functional groups are adequately protected.

Innovations in synthetic methodologies are continuously addressing these challenges. The development of novel catalytic systems, for example, allows for more precise and selective C-C and C-N bond formations, which are fundamental to constructing the pyrimidine scaffold and introducing various substituents. acs.org Multi-component reactions, where several starting materials are combined in a single step to form a complex product, represent a significant innovation. nih.gov These reactions offer high atom economy and procedural simplicity, reducing the number of synthetic steps and purification procedures required.

Furthermore, the exploration of greener and more sustainable synthetic routes is an ongoing area of research. This includes the use of environmentally benign solvents, catalyst-free reaction conditions where possible, and energy-efficient methods like microwave synthesis. nih.gov The development of one-pot synthetic protocols, where sequential reactions are carried out in the same reaction vessel, further enhances the efficiency and sustainability of synthesizing these complex heterocyclic compounds. dergipark.org.tr

Recent research has also focused on creating diverse libraries of pyrimidine derivatives for high-throughput screening. nih.gov This has driven innovation in solid-phase synthesis and combinatorial chemistry techniques, allowing for the systematic modification of the bromo-hydrazinyl-phenylpyrimidine scaffold to explore structure-activity relationships.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-bromo-4-chloro-6-phenylpyrimidine |

Chemical Reactivity and Derivatization Pathways

Reactions Involving the Hydrazinyl Group of 5-Bromo-4-hydrazinyl-6-phenylpyrimidine

The hydrazinyl group (-NHNH₂) is a potent nucleophile and a key precursor for constructing larger, more complex molecular architectures. Its terminal nitrogen atom readily participates in reactions with electrophiles, leading to a variety of important chemical transformations.

The reaction of a hydrazine (B178648) with an aldehyde or ketone is a fundamental method for forming hydrazones, which contain the R₁R₂C=NNH₂ functional group. researchgate.netresearchgate.net The hydrazinyl group of this compound can be expected to react readily with various carbonyl compounds, typically under acidic catalysis, to yield the corresponding hydrazone derivatives. This condensation reaction involves the nucleophilic attack of the terminal amino group of the hydrazine onto the electrophilic carbonyl carbon, followed by dehydration.

These hydrazone derivatives are not merely stable products; they are valuable intermediates in their own right, with the C=N double bond and the remaining N-H group providing further sites for chemical modification. The specific aldehydes and ketones used can introduce a wide range of functional and structural diversity into the final molecule.

Table 1: Examples of Hydrazone Formation via Condensation

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Typical Conditions | Product Type |

|---|---|---|---|

| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | Ethanol (B145695), catalytic acetic acid, reflux | N'-benzylidene-5-bromo-6-phenylpyrimidin-4-yl)hydrazone |

| This compound | Aliphatic Ketone (e.g., Acetone) | Methanol, reflux | 5-bromo-4-(2-isopropylidenehydrazinyl)-6-phenylpyrimidine |

The hydrazinyl moiety is a critical building block for synthesizing fused heterocyclic systems, where a new ring is constructed onto the pyrimidine (B1678525) core. These reactions often proceed via an initial condensation followed by an intramolecular cyclization.

Triazole Formation: Reaction with reagents containing a N-C=S or similar backbone can lead to fused triazole systems. For instance, treatment with isothiocyanates can lead to the formation of thiosemicarbazide intermediates, which can then be cyclized to form triazolopyrimidines.

Pyrazole Formation: Cyclocondensation with 1,3-dicarbonyl compounds, such as acetylacetone, is a classic method for constructing a pyrazole ring. nih.gov The hydrazinyl group reacts with the two carbonyl groups to form a five-membered pyrazole ring fused to the pyrimidine scaffold.

Thiadiazine Formation: The reaction of a related compound, 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, with aldehydes and phenacyl bromides has been shown to produce wikipedia.orgorganic-chemistry.orgmdpi.comtriazolo[3,4-b] wikipedia.orgmdpi.comnih.govthiadiazine systems. nih.govnih.gov This suggests that the hydrazinyl group, in concert with an adjacent thiol or other suitable group, can react with bifunctional electrophiles to form six-membered thiadiazine rings.

These cyclization strategies are powerful tools for creating rigid, polycyclic aromatic systems from the relatively simple this compound precursor.

Beyond condensation and cyclization, the nucleophilic character of the hydrazinyl group's terminal nitrogen allows for reactions such as acylation and sulfonylation. Treatment with acyl chlorides or sulfonyl chlorides would yield the corresponding hydrazide and sulfonohydrazide derivatives, respectively. These reactions further expand the range of accessible derivatives, introducing functional groups that can alter the molecule's electronic properties and potential for intermolecular interactions.

Transformations at the Bromo-Substituted Position

The bromine atom at the C5 position of the pyrimidine ring serves as a versatile synthetic handle. Its departure as a bromide ion is facilitated by the electron-withdrawing nature of the pyrimidine ring, making it a suitable leaving group in both metal-catalyzed cross-coupling and nucleophilic substitution reactions.

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the bromo-pyrimidine with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. mdpi.comnih.govlibretexts.org This method is highly effective for introducing new aryl, heteroaryl, or alkyl groups at the C5 position, replacing the bromine atom. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. rsc.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the bromo-pyrimidine with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This transformation is a cornerstone of modern synthetic chemistry for constructing aryl amine structures, which are prevalent in pharmaceuticals. libretexts.org The choice of palladium catalyst and ligand is crucial for achieving high efficiency, especially with challenging substrates like nitrogen-rich heterocycles. nih.govnih.gov

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-hydrazinyl-5,6-diphenylpyrimidine |

| Suzuki-Miyaura | 2-Thiopheneboronic acid | Pd(dppf)Cl₂, Na₂CO₃ | 4-hydrazinyl-6-phenyl-5-(thiophen-2-yl)pyrimidine |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | 4-(4-hydrazinyl-6-phenylpyrimidin-5-yl)morpholine |

In nucleophilic aromatic substitution (SₙAr), a nucleophile directly displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is particularly efficient when the ring is electron-deficient, as is the case with the pyrimidine ring system. organic-chemistry.orglibretexts.org The presence of two nitrogen atoms in the pyrimidine ring withdraws electron density, activating the C5 position for attack by nucleophiles and facilitating the displacement of the bromide.

A wide range of nucleophiles can be employed in SₙAr reactions with this compound:

O-Nucleophiles: Alkoxides (RO⁻) and phenoxides (ArO⁻) can be used to introduce ether linkages.

S-Nucleophiles: Thiolates (RS⁻) readily displace the bromide to form thioethers.

N-Nucleophiles: Ammonia, primary amines, and secondary amines can be used to introduce amino groups, often under milder conditions than those required for Buchwald-Hartwig amination, although the scope may be more limited. d-nb.info

The feasibility and rate of SₙAr reactions are highly dependent on the strength of the nucleophile and the reaction conditions employed.

Reactivity of the Pyrimidine Nucleus

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. wikipedia.orgresearchgate.net This inherent electron deficiency significantly influences its reactivity, making it generally resistant to electrophilic attack while being more susceptible to nucleophilic substitution. wikipedia.org The substituents on the this compound molecule—hydrazinyl (-NHNH₂), bromo (-Br), and phenyl (-C₆H₅)—further modulate this reactivity.

Electrophilic aromatic substitution (SEAr) on the pyrimidine core is generally challenging. wikipedia.orgresearchgate.net The two ring nitrogen atoms withdraw electron density, deactivating the ring towards attack by electrophiles. youtube.com However, the outcome of such reactions on this compound is determined by the directing effects of its substituents.

Influence of Substituents :

Hydrazinyl Group : The 4-hydrazinyl group is a powerful activating group due to the lone pair of electrons on the adjacent nitrogen, which can be donated into the ring via the mesomeric effect. It strongly directs electrophiles to the ortho and para positions. In this molecule, the C-5 position is ortho to the hydrazinyl group.

Bromo Group : The bromine at C-5 is a deactivating group due to its inductive electron-withdrawing effect, but it acts as an ortho, para-director through resonance.

Phenyl Group : The phenyl group at C-6 is generally considered deactivating towards the pyrimidine ring via an inductive effect.

Predicted Reactivity : The most electron-rich position on the pyrimidine nucleus is C-5, which is activated by the adjacent 4-hydrazinyl group. researchgate.net However, this position is already substituted with a bromine atom. Therefore, a standard electrophilic aromatic substitution reaction (e.g., nitration, halogenation) on the pyrimidine ring is unlikely to proceed under mild conditions. Attack at other positions (C-2) is highly disfavored due to severe electron deficiency.

Under forcing conditions, two possibilities could be envisioned:

Ipso-Substitution : The electrophile could potentially replace the bromine atom at the C-5 position.

Substitution on the Phenyl Ring : The phenyl group at C-6 is more susceptible to electrophilic attack than the deactivated pyrimidine ring. Standard electrophilic aromatic substitution would likely occur on the phenyl ring, directed by its own electronic properties, leading to ortho-, para-, or meta-substituted phenylpyrimidine derivatives.

Due to the π-deficient nature of the pyrimidine ring, there are few documented examples of direct electrophilic substitution on this specific scaffold, with most derivatizations occurring via other pathways. researchgate.net

The most versatile pathways for derivatizing this compound involve the hydrazinyl group. This group acts as a potent binucleophile, making it an excellent precursor for the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines. orientjchem.orgnih.gov

Synthesis of Pyrazolo[3,4-d]pyrimidines : The reaction of the 4-hydrazinyl group with 1,3-dielectrophilic compounds leads to the formation of a pyrazole ring fused to the pyrimidine core. This is a widely used and efficient method for constructing the pyrazolo[3,4-d]pyrimidine scaffold, which is an analog of purine and is of significant interest in medicinal chemistry. orientjchem.orgnih.gov Common reagents for this cyclization include β-dicarbonyl compounds and their equivalents. nih.gov

For instance, condensation with acetylacetone would yield a dimethyl-substituted pyrazole ring, while reaction with ethyl acetoacetate would produce a methyl-pyrazolone fused system.

| Reagent | Resulting Fused Ring System | Product Class |

|---|---|---|

| Formic Acid / Orthoformates | wikipedia.orgresearchgate.netacs.orgTriazolo[4,3-c]pyrimidine | Triazole Derivatives |

| Acetylacetone (2,4-pentanedione) | Pyrazolo[3,4-d]pyrimidine | Pyrazole Derivatives nih.gov |

| Ethyl Acetoacetate | Pyrazolo[3,4-d]pyrimidin-3-one | Pyrazolone Derivatives |

| Carbon Disulfide | wikipedia.orgresearchgate.netacs.orgTriazolo[4,3-c]pyrimidine-3-thione | Triazole-thione Derivatives nih.gov |

| Aromatic Aldehydes | (Formation of Hydrazone, precursor for further cyclization) | Hydrazone Derivatives semanticscholar.org |

Displacement of the Bromo Group : The bromine atom at the C-5 position can potentially be displaced via nucleophilic aromatic substitution (SNAr), although this is less favorable than on pyrimidines bearing electron-withdrawing groups at the 2, 4, or 6 positions. It can also be utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds, further functionalizing the pyrimidine core.

Multi-Component Reactions for Complex Derivative Synthesis

Multi-component reactions (MCRs) offer a powerful and efficient strategy for synthesizing complex molecules in a single step, adhering to the principles of green chemistry. nih.gov The structure of this compound is well-suited for participation in MCRs, where the hydrazinyl group can react with other components like aldehydes, ketones, and active methylene compounds. beilstein-journals.org

A prominent example is the synthesis of pyranopyrazole derivatives, which can be achieved through a four-component reaction involving hydrazine hydrate (B1144303), a β-ketoester, an aromatic aldehyde, and malononitrile. nih.govresearchgate.net By analogy, this compound could serve as the hydrazine component in such a reaction.

The reaction would likely proceed through an initial condensation of the hydrazinylpyrimidine with the β-ketoester to form a pyrazolone intermediate. Concurrently, a Knoevenagel condensation between the aldehyde and malononitrile would generate a Michael acceptor. Subsequent Michael addition of the pyrazolone to this acceptor, followed by intramolecular cyclization and tautomerization, would yield a highly substituted and complex pyrano[2,3-c]pyrazole fused to the pyrimidine ring. nih.gov This one-pot synthesis allows for the rapid generation of molecular diversity from simple starting materials.

| Component 1 | Component 2 | Component 3 | Component 4 | Potential Product Scaffold |

|---|---|---|---|---|

| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | Malononitrile | Ethyl Acetoacetate | Pyrano[2,3-c]pyrazolo[3,4-d]pyrimidine |

This approach highlights the utility of this compound as a versatile building block for combinatorial chemistry and the discovery of novel heterocyclic compounds.

Advanced Structural Elucidation and Spectroscopic Analysis

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. A full assignment requires a combination of one-dimensional and two-dimensional techniques.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms. For 5-Bromo-4-hydrazinyl-6-phenylpyrimidine, distinct signals are expected for the protons of the phenyl group, the pyrimidine (B1678525) ring (if any), and the hydrazinyl (-NH-NH₂) moiety. The phenyl protons typically appear in the aromatic region (around 7.0-8.5 ppm). The protons of the hydrazinyl group are exchangeable and may appear as broad singlets; their chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Signals would be expected for the carbon atoms of the phenyl ring and the pyrimidine ring. The carbon atom attached to the bromine (C5) would be significantly influenced by the halogen's electronegativity and heavy atom effect.

While general chemical shift regions can be predicted based on the structure, specific, experimentally determined data for this compound are not available in the reviewed literature. A detailed analysis would require experimentally obtained spectra.

Interactive Data Table: Predicted NMR Chemical Shift Ranges Note: These are estimated ranges based on general principles for similar structures. Experimental data is required for precise values.

| Atom Type | Technique | Predicted Chemical Shift (ppm) |

|---|---|---|

| Phenyl Protons | ¹H NMR | ~ 7.0 - 8.5 |

| Hydrazinyl Protons (NH, NH₂) | ¹H NMR | Variable, potentially broad |

| Pyrimidine Ring Carbons | ¹³C NMR | ~ 110 - 170 |

| Phenyl Ring Carbons | ¹³C NMR | ~ 120 - 140 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, confirming the connectivity between adjacent protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that has a proton attached.

HMBC (Heteronuclear Multiple Bond Correlation) is used to probe longer-range couplings (typically over 2-3 bonds). This would be vital for connecting the phenyl group to the pyrimidine ring (e.g., correlation from phenyl protons to the pyrimidine C6 carbon) and for confirming the position of the hydrazinyl and bromo substituents by observing correlations between the hydrazinyl protons and neighboring carbons (C4) or from the pyrimidine proton (if present) to adjacent carbons.

Specific 2D NMR correlation data for this compound has not been reported in the available scientific literature.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation pattern. For this compound (Molecular Formula: C₁₀H₉BrN₄), the high-resolution mass spectrum (HRMS) would confirm the exact mass.

A key feature in the mass spectrum would be the isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a characteristic signature for a molecule containing one bromine atom.

The fragmentation pattern under electron ionization (EI) would likely involve the following pathways:

Loss of the bromine radical (•Br).

Cleavage of the hydrazinyl group (•N₂H₃).

Fragmentation of the pyrimidine or phenyl rings.

A detailed analysis of the fragmentation pathways and the corresponding m/z values from experimental data is necessary for complete characterization, but such data is not currently available.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structural Determination

SCXRD provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

Molecular Geometry and Conformation Analysis

An SCXRD analysis of this compound would determine the planarity of the pyrimidine ring and the rotational angle (torsion angle) of the phenyl group relative to the pyrimidine core. This conformation is influenced by steric hindrance between the phenyl group and the substituents on the pyrimidine ring. Bond lengths such as the C-Br, C-N (hydrazinyl), and bonds within the heterocyclic and aromatic rings would be precisely measured.

No published crystal structure for this compound is available in crystallographic databases, precluding a detailed discussion of its specific molecular geometry.

Investigation of Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the solid state, molecules interact with each other through non-covalent forces, forming a specific crystal packing arrangement. The hydrazinyl group, with its N-H bonds, is a potent hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring are hydrogen bond acceptors. Therefore, strong intermolecular hydrogen bonds of the N-H···N type are expected, which would play a crucial role in the crystal packing. rsc.org

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. For this compound, the FTIR spectrum would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

Based on the known vibrational frequencies of similar molecular structures, a theoretical FTIR data table for this compound can be projected. This data provides a roadmap for the functional group analysis of the compound.

Interactive Data Table: Predicted FTIR Spectral Data for this compound

| Wave Number (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| 3400-3200 | Strong, Broad | N-H (Hydrazinyl) | Stretching |

| 3100-3000 | Medium | Aromatic C-H (Phenyl) | Stretching |

| 1620-1580 | Medium-Strong | C=N (Pyrimidine ring) | Stretching |

| 1580-1450 | Medium-Strong | C=C (Aromatic/Pyrimidine) | Stretching |

| 1400-1200 | Medium | C-N | Stretching |

| 1100-1000 | Medium | C-H (in-plane bend) | Bending |

| 800-700 | Strong | C-H (out-of-plane bend) | Bending |

| 600-500 | Medium-Strong | C-Br | Stretching |

The presence of a broad band in the 3400-3200 cm⁻¹ region would be indicative of the N-H stretching vibrations of the hydrazinyl group. The aromatic C-H stretching from the phenyl ring would likely appear in the 3100-3000 cm⁻¹ range. The characteristic C=N and C=C stretching vibrations of the pyrimidine and phenyl rings are expected to be observed in the 1620-1450 cm⁻¹ region. Finally, the carbon-bromine (C-Br) stretching vibration would be anticipated at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Integration of Spectroscopic Data for Definitive Structural Characterization

While FTIR spectroscopy provides valuable information about the functional groups present, it is the integration of data from multiple spectroscopic techniques that allows for the definitive structural characterization of a molecule like this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide complementary information that, when combined with FTIR data, paints a complete picture of the molecular structure.

¹H NMR Spectroscopy: Would be used to determine the number and types of protons in the molecule, as well as their connectivity. The spectrum would be expected to show distinct signals for the protons of the phenyl group, the pyrimidine ring, and the hydrazinyl group, with their chemical shifts and coupling patterns providing crucial structural information.

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. The spectrum would show a unique signal for each carbon atom in a different chemical environment, confirming the presence of the phenyl and pyrimidine rings and the attachment of the bromo and hydrazinyl substituents.

Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its fragmentation pattern. The molecular ion peak in the mass spectrum would confirm the elemental composition of this compound. The fragmentation pattern can further support the proposed structure by showing the loss of specific fragments, such as the bromine atom or the hydrazinyl group.

By combining the functional group information from FTIR with the detailed connectivity and molecular weight data from NMR and MS, a comprehensive and unambiguous structural elucidation of this compound can be achieved. This integrated approach is the cornerstone of modern chemical characterization.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can predict a variety of molecular properties, offering a balance between accuracy and computational cost. nih.gov For 5-Bromo-4-hydrazinyl-6-phenylpyrimidine, DFT studies are instrumental in understanding its stability, reactivity, and spectroscopic properties.

Calculation of Molecular Orbitals (HOMO-LUMO Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. ijcce.ac.ir The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

For substituted pyrimidines, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine these energy values. nih.gov The HOMO is typically localized on the electron-rich parts of the molecule, indicating the sites susceptible to electrophilic attack, while the LUMO is found on electron-deficient areas, marking the sites for nucleophilic attack. In this compound, the hydrazinyl and phenyl groups, along with the pyrimidine (B1678525) ring's nitrogen atoms, are expected to significantly influence the distribution and energy of these orbitals.

Note: The values presented in this table are representative examples for substituted pyrimidine derivatives and are intended for illustrative purposes. Actual calculated values for this compound would require specific DFT computations.

Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the hydrazinyl group, highlighting these as potential sites for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atoms of the hydrazinyl group would exhibit positive potential. This analysis is crucial for understanding intermolecular interactions, particularly in the context of biological systems. nih.gov

Prediction of Reaction Pathways and Transition States

DFT calculations are also powerful tools for elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For a molecule like this compound, theoretical studies could predict the pathways of various reactions, such as cyclization reactions involving the hydrazinyl group or nucleophilic substitution at the bromine-substituted carbon. For instance, in the study of rearrangements of similar triazolopyrimidine systems, DFT at the B3LYP/6-31G(d,p) level has been used to investigate different mechanisms and determine the most energetically favorable pathway. jchemrev.com Such computational investigations provide invaluable insights that can guide synthetic efforts and explain experimental outcomes.

Molecular Docking Simulations for In Vitro Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to predict how a small molecule (ligand), such as this compound, might interact with a biological macromolecule, typically a protein receptor. mdpi.com

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking simulations can predict the binding mode and estimate the binding affinity of a ligand to a protein target. The process involves placing the ligand in various orientations and conformations within the protein's binding site and scoring these poses based on a scoring function that approximates the binding free energy. A lower docking score generally indicates a more favorable binding interaction. nih.gov

For this compound, docking studies could be performed against various protein targets, such as kinases, which are often implicated in cancer and other diseases. The pyrimidine scaffold is a well-known pharmacophore in many kinase inhibitors. biointerfaceresearch.com The results would reveal the most probable binding pose and provide a numerical score representing the predicted binding affinity.

Table 2: Example of Molecular Docking Results for a Phenylpyrimidine-based Inhibitor with a Kinase Target

| Parameter | Description | Example Value |

|---|---|---|

| PDB ID | Protein Data Bank identifier for the target protein | 2VF5 (GlcN-6P-synthase) |

| Docking Score | Estimated binding affinity (e.g., in kcal/mol) | -8.5 kcal/mol |

| Interacting Residues | Amino acids in the binding pocket involved in interactions | Met1, Leu23, Val30 |

Note: This table provides an illustrative example of the kind of data obtained from a molecular docking study. The specific values and interacting residues would vary depending on the ligand and the protein target.

Ligand-Protein Interaction Profiling (In Vitro Context)

Beyond predicting binding affinity, molecular docking provides a detailed profile of the interactions between the ligand and the protein. This includes identifying specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. For this compound, the hydrazinyl group could act as a hydrogen bond donor and acceptor, while the phenyl ring could engage in hydrophobic or π-stacking interactions with aromatic amino acid residues in the binding site. The bromine atom might also participate in halogen bonding.

This detailed interaction profile is crucial for structure-activity relationship (SAR) studies, where the aim is to understand how chemical modifications to the ligand affect its binding affinity and biological activity. nih.gov By visualizing these interactions, medicinal chemists can rationally design new derivatives with improved potency and selectivity.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are essential computational techniques used to explore the flexibility and dynamic nature of a molecule. For a compound such as this compound, these methods can elucidate its preferred three-dimensional structures and how it behaves in a simulated biological environment. mdpi.com

Conformational Analysis aims to identify the stable arrangements of atoms in a molecule, known as conformers, and to determine their relative energies. The this compound molecule possesses several rotatable bonds, primarily around the phenyl and hydrazinyl groups. The rotation around these bonds gives rise to different spatial orientations, each with a distinct potential energy.

Theoretical conformational analysis would involve:

Systematic Grid Scans: Rotating the key dihedral angles (e.g., the bond connecting the phenyl group to the pyrimidine ring and the C-N bond of the hydrazinyl group) in discrete steps and calculating the potential energy at each point. This process maps out the potential energy surface.

Energy Minimization: Optimizing the geometry of various starting structures to find local and global energy minima, which correspond to the most stable conformers.

The results of such an analysis would typically be presented in a table listing the stable conformers, their relative energies, and key dihedral angles. While specific experimental or calculated data for this compound is not publicly available, a hypothetical data table illustrating the output of such a study is shown below.

Table 1: Hypothetical Relative Energies of this compound Conformers This table is for illustrative purposes to show typical data from a conformational analysis.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle 1 (Phenyl-Pyrimidine, degrees) | Dihedral Angle 2 (Hydrazinyl C-N, degrees) |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | 35.2 | 175.5 |

| 2 | 1.25 | -34.8 | -178.1 |

| 3 | 2.89 | 88.9 | 176.3 |

Molecular Dynamics (MD) Simulations extend this analysis by simulating the movement of atoms and molecules over time, providing a view of the compound's dynamic behavior. rsc.org An MD simulation of this compound, typically placed in a simulated solvent environment like water, would reveal: mdpi.com

Conformational Stability: Whether the molecule remains in a low-energy conformation or frequently transitions between different states.

Flexibility: The degree of movement in different parts of the molecule, often quantified by calculating the root-mean-square fluctuation (RMSF) of atomic positions.

Solvent Interactions: How the molecule interacts with its surroundings, including the formation of hydrogen bonds between the hydrazinyl group and water molecules.

MD simulations are particularly powerful when studying the interaction of a molecule with a biological target, such as a protein. nih.gov The simulation can provide critical information on the stability of the molecule within a binding site and the key interactions that maintain the complex. mdpi.comnih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling Based on Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds including this compound, a QSAR model could be developed to predict their activity against a specific biological target, such as a protein kinase. nih.gov

A QSAR study involves calculating a set of numerical parameters, known as molecular descriptors , for each compound in a dataset. These descriptors quantify various aspects of the molecule's physicochemical properties. The model then uses statistical methods to find the best correlation between these descriptors and the observed biological activity. mdpi.com

For this compound, relevant theoretical descriptors would fall into several categories:

Electronic Descriptors: These describe the distribution of electrons in the molecule. Examples include dipole moment, partial charges on atoms, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The bromine atom, being highly electronegative, would significantly influence these properties.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molecular volume, surface area, and specific shape indices. The bulky phenyl group is a key determinant of the molecule's steric profile.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, which is crucial for membrane permeability and binding to hydrophobic pockets in proteins. A common descriptor is the logarithm of the partition coefficient (logP).

Once calculated, these descriptors are used to build a predictive model, often using techniques like Multiple Linear Regression (MLR) or machine learning algorithms. nih.gov The resulting QSAR model is an equation that can be used to estimate the activity of new, unsynthesized compounds based solely on their calculated descriptors, thereby guiding the design of more potent molecules. benthamscience.com

Table 2: Examples of Theoretical Descriptors for QSAR Modeling of Pyrimidine Derivatives This table lists common descriptor types that would be calculated for a molecule like this compound in a QSAR study.

| Descriptor Category | Descriptor Example | Information Provided |

|---|---|---|

| Electronic | Dipole Moment | Overall polarity of the molecule. |

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting capability. |

| Steric | Molecular Volume | The volume occupied by the molecule. |

| Hydrophobic | logP | Lipophilicity and water/oil solubility. |

| Topological | Wiener Index | Molecular branching and compactness. |

In studies on related pyrimidine analogs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully used. nih.gov These methods generate 3D grid-based descriptors for steric and electrostatic fields, providing a more detailed picture of the structural requirements for activity. mdpi.comnih.gov

In Vitro Biological Potential and Mechanistic Insights

Evaluation of Antimicrobial Activity Against Specific Microbial Strains (In Vitro)

The antimicrobial potential of novel chemical entities is a cornerstone of infectious disease research. For a compound like 5-Bromo-4-hydrazinyl-6-phenylpyrimidine, a systematic in vitro evaluation would be necessary to determine its efficacy against a panel of clinically relevant bacterial and fungal pathogens.

Antibacterial Screening (In Vitro)

Initial antibacterial screening is typically conducted using broth microdilution or agar (B569324) disk diffusion methods to ascertain the minimum inhibitory concentration (MIC). This fundamental assay establishes the lowest concentration of the compound that prevents visible growth of a specific bacterium. A standard panel of bacteria for such screening often includes Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa. The results from these screenings would be compiled into a data table for comparative analysis.

Table 1: Representative Data Table for In Vitro Antibacterial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | Data not available |

| Bacillus subtilis | Data not available |

| Escherichia coli | Data not available |

Antifungal Screening (In Vitro)

Similarly, the antifungal properties would be assessed against a range of fungal and yeast species. Standard protocols, such as those established by the Clinical and Laboratory Standards Institute (CLSI), are employed to determine the MIC. Common fungal strains for initial screening include Candida albicans, a prevalent human fungal pathogen, and various species of Aspergillus.

Table 2: Representative Data Table for In Vitro Antifungal Activity

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | Data not available |

Assessment of Anticancer Activity Against Specific Cancer Cell Lines (In Vitro)

The evaluation of a compound's anticancer potential in vitro is a multi-faceted process involving initial cytotoxicity screening followed by more detailed mechanistic studies.

Cytotoxicity Assays (In Vitro)

The initial step in assessing anticancer activity involves determining the compound's cytotoxicity against a panel of human cancer cell lines. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay are commonly used to measure cell viability after treatment with the compound. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells, is a key parameter derived from these assays. A diverse panel of cell lines representing different cancer types, for instance, breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116), would typically be used.

Table 3: Representative Data Table for In Vitro Cytotoxicity Against Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | Data not available |

| A549 (Lung) | Data not available |

Investigation of Apoptosis Induction (In Vitro)

Should a compound exhibit significant cytotoxicity, further investigations would focus on elucidating the mechanism of cell death. A common and desirable mechanism for anticancer agents is the induction of apoptosis, or programmed cell death. Techniques such as flow cytometry using Annexin V/propidium iodide staining can quantify the percentage of apoptotic cells. Western blot analysis for key apoptotic markers like caspases (e.g., caspase-3, caspase-9), Bax, and Bcl-2 would provide deeper insights into the apoptotic pathway being activated. While some pyrimidine (B1678525) derivatives have been shown to induce apoptosis, specific data for this compound is not currently documented.

In Vitro Antiviral Activity Investigations

The antiviral potential of a compound is typically evaluated through cell-based assays where host cells are infected with a specific virus and then treated with the compound. The ability of the compound to inhibit viral replication is measured, often by quantifying viral load (e.g., through plaque reduction assays or quantitative PCR). A broad-spectrum screening would involve testing against a variety of DNA and RNA viruses. To date, there is no specific in vitro antiviral data available for this compound.

Exploration of Other In Vitro Biological Activities (e.g., Enzyme Inhibition, Anti-inflammatory Pathways)

The pyrimidine core, a fundamental component of this compound, is a well-established scaffold in medicinal chemistry, known to be present in a variety of biologically active compounds. nih.gov Derivatives of pyrimidine have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory and enzyme inhibitory activities. nih.govjuniperpublishers.com Similarly, the hydrazone group, formed from the hydrazinyl moiety, is recognized for its contribution to the biological profiles of many therapeutic agents, which often includes anti-inflammatory and enzyme inhibition properties. nih.gov

Research into pyrimidine derivatives has highlighted their potential to modulate inflammatory pathways. For instance, certain pyrimidine-containing compounds have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. mdpi.com Both COX-1 and COX-2 are targets for nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com The inhibition of these enzymes is a common mechanism for anti-inflammatory and analgesic effects. mdpi.comnih.gov While direct studies on this compound's effect on COX pathways are not extensively documented in the provided context, the structural alerts within the molecule suggest this as a potential area of interest.

In the realm of enzyme inhibition, derivatives containing the pyrimidine and hydrazone frameworks have shown activity against a variety of enzymes. For example, certain pyrazine (B50134) carboxamide derivatives have been identified as potent inhibitors of alkaline phosphatase. mdpi.com Other related heterocyclic compounds have been evaluated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, which are relevant in the context of neurodegenerative diseases and diabetes, respectively. nih.gov Given the structural similarities, it is plausible that this compound and its derivatives could exhibit inhibitory activity against a range of enzymes, warranting further investigation.

A summary of relevant in vitro biological activities of related pyrimidine and hydrazone derivatives is presented in the table below.

| Compound Class | Biological Activity | Enzyme/Pathway Targeted | Key Findings |

| Pyrimidine Derivatives | Anti-inflammatory | Cyclooxygenase (COX) | Inhibition of COX-1 and COX-2 enzymes. mdpi.com |

| Pyrazine Carboxamides | Enzyme Inhibition | Alkaline Phosphatase | Potent inhibitory activity observed. mdpi.com |

| Azinane Triazole Derivatives | Enzyme Inhibition | AChE, BChE, α-glucosidase | Significant inhibition of multiple enzymes. nih.gov |

| Hydrazone Derivatives | Anti-inflammatory | Not specified | General anti-inflammatory properties reported. nih.gov |

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The biological activity of pyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring. nih.gov Structure-activity relationship (SAR) studies are therefore crucial in medicinal chemistry to design and optimize compounds with enhanced potency and selectivity. For derivatives of this compound, several key structural features can be systematically modified to probe their impact on biological activity.

The bromo substituent at the C5 position is another key feature. Replacing the bromine with other halogens (e.g., chlorine, fluorine) or with different functional groups could modulate the compound's potency and pharmacokinetic properties. The size, electronegativity, and hydrogen-bonding capacity of the substituent at this position can play a critical role in target binding.

The hydrazinyl group at the C4 position is a versatile handle for further chemical modifications. Condensation of the hydrazinyl moiety with various aldehydes and ketones can generate a library of hydrazone derivatives. nih.gov The resulting N=CH-R moiety introduces a wide range of structural diversity, allowing for the exploration of different steric and electronic environments. The nature of the 'R' group in the hydrazone can be systematically varied to establish a comprehensive SAR. For example, in a study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, the presence of specific substituents was found to be critical for their alkaline phosphatase inhibitory and antibacterial activities. mdpi.com

A general SAR summary for related pyrimidine derivatives is provided in the table below.

| Structural Moiety | Position of Modification | Impact on Activity |

| Phenyl group | C6 | Substitution pattern and nature of substituents can significantly alter biological activity. |

| Bromo group | C5 | Replacement with other functional groups can modulate potency and selectivity. |

| Hydrazinyl group | C4 | Derivatization into hydrazones allows for extensive SAR exploration. |

Mechanistic Investigations at a Molecular Level (In Vitro)

Target Identification and Pathway Modulation (In Vitro)

The identification of specific molecular targets is a fundamental step in understanding the mechanism of action of a bioactive compound. For derivatives of this compound, in vitro studies can elucidate the proteins, enzymes, or receptors with which they interact to exert their biological effects. Based on the activities of structurally related compounds, several potential targets and pathways can be hypothesized.

For instance, the anti-inflammatory potential of pyrimidine derivatives often involves the modulation of the arachidonic acid cascade through the inhibition of COX enzymes. mdpi.com In vitro enzyme assays are instrumental in confirming such interactions and determining the inhibitory potency (e.g., IC50 values) and selectivity for different isoforms (COX-1 vs. COX-2).

In the context of enzyme inhibition, a derivative of a related heterocyclic system, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, was found to be a potent inhibitor of alkaline phosphatase. mdpi.com Kinetic studies revealed a competitive mode of inhibition, suggesting that the compound binds to the active site of the enzyme. mdpi.com Molecular docking studies further supported this by identifying key amino acid residues involved in the binding interaction. mdpi.com Such in silico approaches, in conjunction with in vitro assays, are powerful tools for target identification and for understanding the molecular basis of inhibition.

The table below summarizes potential molecular targets for pyrimidine derivatives based on in vitro studies of related compounds.

| Potential Target | Biological Pathway | In Vitro Evidence |

| Cyclooxygenase (COX) | Inflammation | Inhibition of COX-1 and COX-2 by related pyrimidine compounds. mdpi.com |

| Alkaline Phosphatase | Various metabolic processes | Competitive inhibition by a related pyrazine carboxamide derivative. mdpi.com |

| DNA Gyrase | Bacterial DNA replication | Binding affinity demonstrated through molecular docking for a related compound. mdpi.com |

Interaction with Cellular Components (In Vitro)

Investigating the interaction of this compound and its derivatives with cellular components provides deeper insights into their mechanisms of action. In vitro studies using cell-based assays are essential for this purpose. For example, if a compound is hypothesized to have anti-inflammatory activity, its effects on inflammatory signaling pathways in relevant cell lines (e.g., macrophages, chondrocytes) can be examined. This could involve measuring the production of pro-inflammatory mediators such as prostaglandins, cytokines (e.g., TNF-α, IL-6), and nitric oxide.

Furthermore, molecular docking studies can predict the binding of a compound to its target protein within a cellular context. For example, the docking of a pyrazine carboxamide derivative into the active site of DNA gyrase suggested a plausible mechanism for its antibacterial action. mdpi.com The predicted interactions with specific amino acid residues within the protein's binding pocket provide a molecular-level picture of the compound's engagement with its cellular target. mdpi.com

Future Research Trajectories and Academic Perspectives

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of 5-Bromo-4-hydrazinyl-6-phenylpyrimidine and its analogs is a critical first step in its development as a potential therapeutic agent. Future research should focus on creating novel synthetic methodologies that are not only efficient in terms of yield but also adhere to the principles of green chemistry. Traditional methods for the synthesis of pyrimidine (B1678525) derivatives can be lengthy and often utilize hazardous reagents and solvents. unibo.itjddhs.com

Modern synthetic approaches such as microwave-assisted synthesis, multicomponent reactions, and the use of eco-friendly solvents and catalysts can significantly improve the sustainability of the manufacturing process. nih.govmdpi.com For instance, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, offering a more sustainable route. organic-chemistry.org The development of robust and scalable synthetic routes is paramount for accelerating the drug development process. researchgate.net

| Synthetic Approach | Potential Advantages | Key Considerations |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, improved purity. nih.gov | Scalability, equipment availability. |

| Multicomponent Reactions | Atom economy, reduced waste, simplified purification. rsc.org | Optimization of reaction conditions. |

| Green Catalysis | Use of reusable and non-toxic catalysts. | Catalyst stability and efficiency. |

| Solvent-Free Reactions | Reduced environmental impact, lower costs. mdpi.com | Reactant solubility and mixing. |

Diversification of Chemical Space through Advanced Derivatization Strategies

To explore the full therapeutic potential of this compound, it is essential to diversify its chemical structure through advanced derivatization strategies. The hydrazinyl group at the C4 position is a key functional handle that can be readily modified to generate a library of new compounds. nih.gov This allows for the systematic exploration of structure-activity relationships (SAR). nih.gov

Derivatization can involve reactions such as condensation with various aldehydes and ketones to form hydrazones, or acylation to produce acylhydrazines. nih.gov These modifications can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can influence its biological activity. humanjournals.com A platform-oriented diversification strategy can lead to the creation of structurally diverse frameworks, expanding the chemical space for potential drug discovery. acs.orgnih.gov

| Derivatization Strategy | Target Functional Group | Potential Outcome |

| Hydrazone Formation | Hydrazinyl group | Modulation of steric and electronic properties. |

| Acylation | Hydrazinyl group | Introduction of new pharmacophoric features. |

| Cyclization Reactions | Hydrazinyl and adjacent groups | Formation of fused heterocyclic systems. |

| Substitution at Phenyl Ring | Phenyl group | Alteration of lipophilicity and target interactions. |

Integration of High-Throughput Screening and Computational Methods for Biological Discovery

The integration of high-throughput screening (HTS) and computational methods is a powerful approach for accelerating the discovery of biologically active compounds. nih.gov A library of derivatives of this compound can be screened against a wide range of biological targets to identify potential therapeutic applications.

Computational tools, such as molecular docking and in silico ADME/Tox prediction, can be used to prioritize compounds for synthesis and biological testing. unair.ac.idnih.govijpsjournal.com These methods can predict the binding affinity of a compound to a specific target and assess its drug-like properties, thereby reducing the time and cost associated with experimental studies. mdpi.com For instance, in silico analysis has been successfully used to predict the antibacterial potential of pyrimidine derivatives by targeting the dihydrofolate reductase (DHFR) enzyme. unair.ac.id

| Integrated Method | Application | Potential Impact |

| High-Throughput Screening | Primary biological activity screening. | Rapid identification of hit compounds. |

| Virtual Screening | In silico screening of compound libraries. | Prioritization of candidates for synthesis. |

| Molecular Docking | Prediction of binding modes and affinities. nih.gov | Understanding of ligand-target interactions. |

| ADME/Tox Prediction | Assessment of pharmacokinetic and toxicity profiles. researchgate.net | Early identification of potential liabilities. |

Elucidation of Comprehensive In Vitro Molecular Mechanisms for Biological Potency

Once a compound demonstrates promising biological activity in initial screens, it is crucial to elucidate its in vitro molecular mechanism of action. This involves identifying the specific cellular targets and pathways through which the compound exerts its effects. For pyrimidine derivatives, common targets include protein kinases, dihydrofolate reductase, and other enzymes involved in cell proliferation and metabolism. nih.gov

A variety of in vitro assays can be employed to study the molecular mechanisms. For example, enzyme inhibition assays can determine the potency and selectivity of a compound against a specific kinase. nih.gov Cell-based assays can be used to assess the effects on cell cycle progression, apoptosis, and other cellular processes. ijpcbs.com Understanding the structure-activity relationship is key, as the position and nature of substituents on the pyrimidine ring greatly influence biological activity. nih.govrsc.org

| In Vitro Assay | Purpose | Example Finding for Related Compounds |

| Kinase Inhibition Assay | Determine IC50 values against a panel of kinases. | Certain 5-bromo-pyrimidine derivatives are potent Bcr/Abl kinase inhibitors. nih.gov |

| Cell Viability Assay (MTT) | Assess cytotoxicity against cancer cell lines. | Novel bromo-pyrimidine analogs show anticancer activity. ijpcbs.com |

| Apoptosis Assay | Investigate the induction of programmed cell death. | Pyrimidine derivatives can induce apoptosis in cancer cells. |

| Cell Cycle Analysis | Determine the effect on cell cycle progression. | Some pyrimidine compounds cause cell cycle arrest. |

Synergistic Research Approaches Combining Synthesis, Computation, and In Vitro Biology

A truly effective drug discovery program relies on the synergistic integration of synthetic chemistry, computational modeling, and in vitro biology. nih.gov This interdisciplinary approach allows for a continuous feedback loop where computational predictions guide synthetic efforts, and the biological data from in vitro testing informs the next round of design and synthesis.

This iterative process of design, synthesis, and testing is essential for lead optimization and the development of compounds with improved potency, selectivity, and pharmacokinetic properties. Computational studies can help rationalize the observed structure-activity relationships and guide the design of new analogs with enhanced activity. nih.gov

Contribution to the Broader Field of Medicinal Chemistry and Heterocyclic Compound Research

Research on this compound and its derivatives will not only advance the development of this specific compound but also contribute to the broader field of medicinal chemistry and heterocyclic compound research. wesleyanargus.com The pyrimidine scaffold is a privileged structure in drug discovery, and the exploration of its chemical space can lead to the identification of novel therapeutic agents for a variety of diseases. nih.gov

The development of new synthetic methodologies, the elucidation of novel biological mechanisms, and the application of integrated drug discovery approaches will provide valuable insights and tools for the wider scientific community. rsc.org Ultimately, this research will contribute to the expansion of our therapeutic arsenal (B13267) and the improvement of human health. nih.gov

Q & A

Q. What are the standard synthetic protocols for 5-Bromo-4-hydrazinyl-6-phenylpyrimidine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized by refluxing 5-bromo-6-phenylpyrimidin-4-one with 80% hydrazine hydrate in absolute ethanol for 4 hours, monitored via TLC (n-Butanol:Ether, 50:50 v/v%). Crystallization from ethanol yields a yellow precipitate (67% yield, m.p. 145–147°C) . Optimization strategies include:

- Adjusting stoichiometric ratios (e.g., excess hydrazine to drive completion).

- Testing alternative solvents (e.g., methanol or DMF) to improve solubility.

- Modifying reflux duration or temperature to minimize side products.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use spectroscopic techniques:

- IR Spectroscopy : Validate hydrazine N–H stretches (~3200 cm⁻¹) and pyrimidine ring vibrations (1600–1500 cm⁻¹).

- NMR : Confirm aromatic proton environments (δ 7.2–8.5 ppm for phenyl groups) and hydrazinyl protons (δ 4.0–5.0 ppm).

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at expected m/z).

Compare data with literature or analogues (e.g., hydrazinylpyrimidine derivatives) .

Q. What purification methods are recommended for isolating this compound?

- Methodological Answer :

- Recrystallization : Use absolute ethanol for high-purity crystals, as demonstrated in the synthesis of similar hydrazinylpyrimidines .

- Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane for complex mixtures.

- TLC Monitoring : Use n-Butanol:Ether (50:50) to track reaction progress and isolate fractions .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for targeted applications?

- Methodological Answer :

- Docking Studies : Predict binding affinity to biological targets (e.g., kinase enzymes) using software like AutoDock.

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity.

- SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing bromine) with activity trends observed in analogues .

Q. What strategies resolve contradictions in spectroscopic data for hydrazinylpyrimidine derivatives?

- Methodological Answer :

- Variable Temperature NMR : Resolve dynamic effects (e.g., tautomerism) by analyzing spectra at 25°C vs. −40°C.

- 2D NMR (COSY, NOESY) : Assign overlapping signals and confirm spatial proximity of protons.

- X-ray Crystallography : Resolve ambiguous structures by determining solid-state conformation .

Q. How do reaction conditions influence the regioselectivity of hydrazine substitutions in brominated pyrimidines?

- Methodological Answer :

- Kinetic vs. Thermodynamic Control : Higher temperatures favor thermodynamically stable products (e.g., para-substitution in phenyl groups).

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states for specific pathways.

- Catalysis : Additives like acetic acid can protonate intermediates, altering regioselectivity .

Q. What analytical methods ensure quality control of this compound in multi-step syntheses?

- Methodological Answer :

- HPLC : Use a C18 column with a buffer (e.g., ammonium acetate, pH 6.5) and UV detection at 254 nm to quantify purity .

- Elemental Analysis : Verify C, H, N, Br content within ±0.3% of theoretical values.

- Stability Studies : Monitor degradation under stress conditions (e.g., 40°C/75% RH) via accelerated stability protocols .

Experimental Design & Data Interpretation

Q. How to design a reaction matrix for optimizing hydrazine substitution in bromopyrimidines?

- Methodological Answer : Use a factorial design to test variables:

- Factors : Hydrazine concentration (1–5 eq), solvent (ethanol, DMSO), temperature (60–100°C).

- Responses : Yield, purity, reaction time.

- Statistical Tools : ANOVA to identify significant factors; response surface modeling for optimal conditions .

Q. What mechanistic insights explain byproduct formation during hydrazine reactions with bromopyrimidines?

- Methodological Answer :

- Side Reactions : Competing nucleophilic attack at alternate positions (e.g., bromine displacement) or dimerization.

- Trapping Experiments : Add scavengers (e.g., TEMPO) to detect radical intermediates.

- Isolation and Characterization : Purify byproducts via preparative TLC and analyze via MS/NMR .

Theoretical & Methodological Frameworks

Q. How to integrate this compound into a drug discovery pipeline using evidence-based inquiry?

- Methodological Answer :

- Hypothesis-Driven Design : Link synthesis to a target (e.g., kinase inhibition) using prior SAR data.

- Iterative Optimization : Refine structures based on in vitro assays (e.g., IC50 values).

- Theoretical Alignment : Groundwork in heterocyclic chemistry and medicinal chemistry principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products